Ravidomycin
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Overview
Description
Ravidomycin is a bright yellow crystalline compound with a melting point of 248-250°C and a molecular weight of 563 g/mol . It is an aryl C-glycoside antitumor antibiotic isolated from the fermentation broth of Streptomyces ravidus . This compound exhibits strong inhibitory effects on gram-positive organisms and potent antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ravidomycin can be synthesized through various chemical modifications. For instance, deacetylation of this compound is achieved by refluxing the parent compound in methanol . Acetylation with acetic anhydride-pyridine at room temperature yields the diacetyl derivative . Hydrogenation in the presence of 5% palladium on carbon at atmospheric pressure produces the dihydro derivative .
Industrial Production Methods: this compound is produced by culturing Streptomyces ravidus NRRL 11,300 in an aqueous nutrient medium containing sources of assimilable carbon and nitrogen and mineral salts under aerobic conditions . The fermentation process continues until substantial antibacterial activity is present in the mixture, after which this compound is isolated .
Chemical Reactions Analysis
Types of Reactions: Ravidomycin undergoes various chemical reactions, including deacetylation, acetylation, and hydrogenation .
Common Reagents and Conditions:
Deacetylation: Refluxing in methanol.
Acetylation: Acetic anhydride-pyridine at room temperature.
Hydrogenation: 5% palladium on carbon at atmospheric pressure.
Major Products:
Deacetylthis compound: Formed by deacetylation.
Diacetylthis compound: Formed by acetylation.
Dihydrothis compound: Formed by hydrogenation.
Scientific Research Applications
Ravidomycin has significant applications in various fields:
Chemistry: Used in synthetic studies to understand the structure and stereochemistry of hybrid natural products.
Biology: Studied for its light-dependent activity, which enhances its antibacterial and antitumor properties.
Medicine: Exhibits potent antitumor activity and is used in research for developing new anticancer drugs.
Industry: Utilized in the production of antibacterial agents.
Mechanism of Action
Ravidomycin primarily inhibits DNA synthesis, followed by RNA synthesis . It acts as a bactericidal antibiotic, causing cell lysis at higher concentrations . The compound exhibits excellent antitumor activities in the presence of near-UV light, maintaining low in vivo cytotoxicity . The mechanism involves a [2+2] cycloaddition reaction of the vinyl side chain with DNA thymidine residues, inhibition of topoisomerase II, and DNA-histone H3 cross-linking .
Comparison with Similar Compounds
- Toromycin
- Gilvocarcin
- Chrysomycin
Ravidomycin’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
74622-75-6 |
---|---|
Molecular Formula |
C31H33NO9 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1 |
InChI Key |
GHLIFBNIGXVDHM-VQXSZRIGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ravidomycin; AY 25545; AY-25545; AY25545; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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